N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzohydrazide
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Overview
Description
The compound “N’-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N’-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzohydrazide” is a chemical substance with the CAS Number: 860650-52-8 . It has a molecular weight of 345.71 and its IUPAC name is phenyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazinecarboxylate . The compound is in solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11ClF3N3O2/c1-21(20-13(22)23-10-5-3-2-4-6-10)12-11(15)7-9(8-19-12)14(16,17)18/h2-8H,1H3,(H,20,22) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility are not available in the current data.Scientific Research Applications
Antitubercular Activity
Derivatives of isonicotinoylhydrazinecarboxamide and related compounds have been evaluated for their antitubercular activity against various strains of Mycobacterium tuberculosis and other mycobacteria. These studies highlight the potential of complex organic molecules in the development of new antitubercular agents, indicating a route for the exploration of the subject compound's potential applications in this field (Asif, 2014).
Heterocyclic N-Oxide Derivatives in Organic Synthesis and Drug Development
The diversity and importance of heterocyclic N-oxide molecules, including pyridine derivatives, have been highlighted in their application in organic synthesis, catalysis, and drug development. These compounds show significant potential in forming metal complexes, designing catalysts, and developing new medicinal agents with anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).
Chemistry and Properties of Pyridine Derivatives
The synthesis, properties, and complex formation capabilities of pyridine derivatives, including bis(benzimidazol-2-yl)-pyridine and bis(benzthiazol-2-yl)-pyridine complexes, have been reviewed. These compounds exhibit diverse spectroscopic properties, structures, magnetic properties, and biological and electrochemical activity, suggesting potential areas of application for similar complex molecules (Boča et al., 2011).
P38α MAP Kinase Inhibitors
The design and synthesis of synthetic compounds, including tri- and tetra-substituted imidazole scaffolds, as selective inhibitors of the p38 MAP kinase, have been explored. These studies are crucial for understanding the molecular basis of proinflammatory cytokine release inhibition, offering a pathway for investigating the therapeutic potential of related compounds in inflammation and related diseases (Scior et al., 2011).
Pharmaceutical Impurities and Novel Synthesis Methods
Research into the novel synthesis methods of omeprazole and the identification of pharmaceutical impurities in proton pump inhibitors sheds light on the importance of understanding the chemical stability, degradation pathways, and synthesis optimization of complex molecules for pharmaceutical applications (Saini et al., 2019).
Safety and Hazards
Properties
IUPAC Name |
N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF6N4O2/c1-31(17-15(21)8-13(10-29-17)20(25,26)27)30-18(32)11-2-5-14(6-3-11)33-16-7-4-12(9-28-16)19(22,23)24/h2-10H,1H3,(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COUIDJXPPGWDGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=C(C=C(C=N1)C(F)(F)F)Cl)NC(=O)C2=CC=C(C=C2)OC3=NC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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